molecular formula C15H12O3 B14290780 Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- CAS No. 126266-77-1

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-

Cat. No.: B14290780
CAS No.: 126266-77-1
M. Wt: 240.25 g/mol
InChI Key: GMPAXGVXZYFWRF-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-, is a ketone derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group at position 1 and a phenyl group at position 2. The benzodioxol moiety is a bicyclic structure formed by two oxygen atoms in a dioxane ring fused to a benzene ring, contributing to its electronic and steric properties. This compound is part of a broader class of aromatic ketones, often studied for their structural diversity and biological activities, such as serotonin-releasing effects or roles in organic synthesis .

Properties

CAS No.

126266-77-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-phenylethanone

InChI

InChI=1S/C15H12O3/c16-13(8-11-4-2-1-3-5-11)12-6-7-14-15(9-12)18-10-17-14/h1-7,9H,8,10H2

InChI Key

GMPAXGVXZYFWRF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Route

The classical Friedel-Crafts acylation remains a foundational method for constructing the benzodioxol-phenylethanone framework. This two-step protocol involves initial formation of 5-acetyl-1,3-benzodioxole through aluminum chloride-catalyzed acylation of 1,3-benzodioxole with acetyl chloride. Subsequent coupling with bromobenzene under Kumada conditions (Mg, THF, 0°C to reflux) introduces the phenyl group at the α-position. While this method achieves moderate yields (55-65%), it suffers from regioselectivity challenges in the acylation step, often producing para-acylated byproducts that require chromatographic separation.

Critical parameters influencing reaction efficiency include:

  • Catalyst loading : 1.2 equivalents AlCl₃ optimal for minimizing diacylation
  • Temperature control : Maintaining -10°C during acetyl chloride addition prevents polysubstitution
  • Solvent system : Dichloromethane outperforms nitrobenzene in reducing tar formation

Bromination/Nucleophilic Substitution Strategy

Patent NO153571B discloses a bromination-mediated route featuring 5-acetyl-2-methoxybenzamide as the starting material. Key steps involve:

  • Bromination : Using HBr/AcOH at 25-80°C to generate α-bromo intermediate
  • Nucleophilic displacement : Reaction with 3-(1,3-benzodioxol-5-yl)-1-methylpropylamine in THF/Et₃N

This method achieves 72% yield over three steps, with the bromination exhibiting remarkable chemoselectivity (>98% α-bromination). The propylamine coupling proceeds via an SN2 mechanism, confirmed by complete inversion of configuration in chiral analogs. However, the requirement for cryogenic conditions (-78°C) during amine addition increases operational complexity.

Quaternary Ammonium-Mediated α-Methylation

A breakthrough in selective alkylation was reported using PhMe₃NI/KOH in anisole at 130°C. This method converts 1-(1,3-benzodioxol-5-yl)-2-phenylethanone precursors to the target compound through:

Mechanistic pathway :

  • Base-induced enolate formation
  • Methyl transfer from quaternary ammonium salt
  • Protonation yielding α-methylated product

Optimization studies revealed critical factors:

Parameter Optimal Value Yield Impact
Ammonium salt PhMe₃NI +32% vs Me₄NBr
Solvent Anisole 78% yield
Temperature 130°C <5% byproducts
Reaction time 18 hr 85% isolated

This method's superiority lies in its avoidance of transition metals and excellent functional group tolerance, including ethers (3g-h), halides (3a,e,f,q), and esters (3v-w). Scale-up trials demonstrated consistent 85% yield at 1.4 mmol scale, validating industrial applicability.

Chiral Reduction/Ring-Closing Approaches

US6160133A discloses a stereoselective synthesis employing biocatalytic reduction. The sequence involves:

  • Chiral reduction : Ketoreductase-mediated conversion of 3,4-methylenedioxyphenyl acetone to (S)-alcohol (98% ee)
  • Pictet-Spengler cyclization : p-Nitrobenzaldehyde in TFA/CH₂Cl₂ forms benzopyran intermediate
  • Oxidative cleavage : NaOH/DMSO/air system generates diketone precursor
  • Hydrazone formation : Acetic hydrazide in refluxing toluene
  • Ring closure : NaH-mediated intramolecular alkylation

This 7-step route achieves 41% overall yield with exceptional enantiocontrol (>99% ee). While more laborious than direct methods, it provides access to chiral analogs essential for pharmacological studies. The critical oxidation step requires precise control of DMSO concentration (15% v/v) to prevent overoxidation to carboxylic acids.

Comparative Methodological Analysis

A side-by-side evaluation reveals distinct advantages per application context:

Table 2: Method Comparison

Method Yield (%) Purity Scalability Stereocontrol
Friedel-Crafts 58 92 Moderate None
Bromination 72 95 Challenging Moderate
α-Methylation 85 99 Excellent None
Chiral reduction 41 99.5 Difficult Excellent

The quaternary ammonium method excels in batch production due to short reaction times (18 hr) and minimal purification needs. For enantioselective requirements, the biocatalytic route remains unparalleled despite lower yields. Emerging techniques like continuous flow bromination show promise for improving the NO153571B process's scalability.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in pharmacological research. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Rings

Halogenated Derivatives
  • Molecular formula: C₉H₇FO₃ (MW: 190.15 g/mol) .
  • Ethanone, 1-(1,3-Benzodioxol-5-yl)-2-(6-iodo-1,3-benzodioxol-5-yl)- (CAS 134454-83-4): Incorporates an iodine atom and a second benzodioxol ring, increasing molecular weight (C₁₆H₁₁O₅I, MW: 410.16 g/mol) and polarizability, which may influence binding affinity in receptor interactions .
Methoxy-Substituted Derivatives
  • ETHANONE, 1-(1,3-Benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl) (CAS 53970-04-0): The trimethoxyphenyl group introduces steric bulk and electron-donating effects. Molecular formula: C₁₈H₁₈O₆ (MW: 330.33 g/mol). This substitution is common in bioactive molecules due to enhanced solubility and receptor interactions .
Chalcone Analogues
  • (2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one : An α,β-unsaturated ketone (chalcone) with a chlorine substituent. The conjugated system increases UV absorbance and reactivity, relevant in photochemical studies. Reported melting points and spectral data (e.g., IR, NMR) differentiate it from saturated ketones .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound (Not Specified) C₁₅H₁₂O₃ ~240.26 N/A Phenyl, benzodioxol
53970-04-0 C₁₈H₁₈O₆ 330.33 N/A Trimethoxyphenyl
287204-25-5 (Fluoro) C₉H₇FO₃ 190.15 N/A Enhanced lipophilicity
134454-83-4 (Iodo) C₁₆H₁₁O₅I 410.16 N/A Iodo substitution
39548-99-7 (Benzylated) C₃₆H₃₀O₆ 558.63 135–136 High molecular weight, synthetic complexity

Biological Activity

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- features a complex structure characterized by the presence of a benzodioxole moiety and a phenyl group. Its molecular formula is C15H12O3C_{15}H_{12}O_3, which suggests potential interactions with various biological targets due to its electrophilic nature.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that ethanone derivatives can function as:

  • Enzyme Inhibitors : By binding to active sites on enzymes, these compounds may inhibit their activity, affecting metabolic pathways.
  • Receptor Modulators : The compound may alter receptor functions by interacting with binding sites, influencing signaling cascades within cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of ethanone derivatives. For instance:

  • Cell Proliferation Inhibition : Research has shown that ethanone compounds can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
  • Mechanistic Insights : The compound's interaction with cellular pathways such as the PI3K/Akt and MAPK pathways has been documented, suggesting a multifaceted approach to its anticancer effects .

Antimicrobial Activity

Ethanone derivatives have also been explored for their antimicrobial properties. Notable findings include:

  • Bacterial Inhibition : Studies indicate that these compounds exhibit significant antibacterial activity against various strains, including resistant bacteria.
  • Fungal Activity : Ethanone derivatives have demonstrated antifungal properties in vitro, suggesting their potential use in treating fungal infections .

Case Studies

  • Anticancer Activity : A study conducted by Jasinski et al. (2008) reported that ethanone derivatives significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : A recent investigation showed that ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-, exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis

To understand the unique properties of ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-, it is useful to compare it with similar compounds:

Compound Name Molecular Formula Key Features Biological Activity
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-C15H12O3C_{15}H_{12}O_3Benzodioxole moietyAnticancer, Antimicrobial
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro-C15H11ClO3C_{15}H_{11}ClO_3Chloro substituentAnticancer
Benzodioxole derivativesVariesDiverse structuresVarious biological activities

Q & A

Q. What statistical methods are recommended for analyzing biological assay reproducibility?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare triplicate data across treatment groups. For dose-response curves, apply nonlinear regression (e.g., Hill equation) in GraphPad Prism. Report IC50_{50} values with 95% confidence intervals .

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